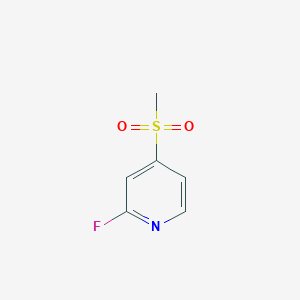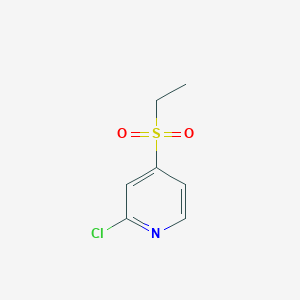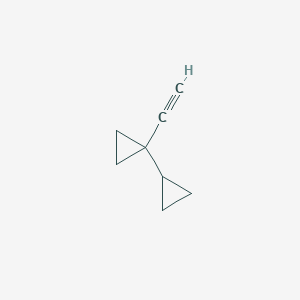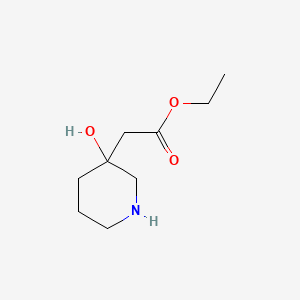
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-hydroxypiperidin-3-yl)acetate typically involves the reaction of ethyl acetate with 3-hydroxypiperidine under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can help in scaling up the production while maintaining the purity and consistency of the product.
化学反応の分析
Types of Reactions
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(3-oxopiperidin-3-yl)acetate.
Reduction: Formation of ethyl 2-(3-hydroxypiperidin-3-yl)ethanol.
Substitution: Formation of ethyl 2-(3-chloropiperidin-3-yl)acetate or ethyl 2-(3-aminopiperidin-3-yl)acetate.
科学的研究の応用
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-(3-hydroxypiperidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various pathways in the body.
類似化合物との比較
Ethyl 2-(3-hydroxypiperidin-3-yl)acetate can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the ester and hydroxyl groups.
3-Hydroxypiperidine: Similar structure but without the ethyl acetate moiety.
Ethyl 2-(3-aminopiperidin-3-yl)acetate: Contains an amino group instead of a hydroxyl group.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
特性
IUPAC Name |
ethyl 2-(3-hydroxypiperidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(11)6-9(12)4-3-5-10-7-9/h10,12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRZGRXGXFROSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCNC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
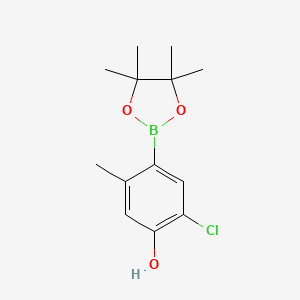
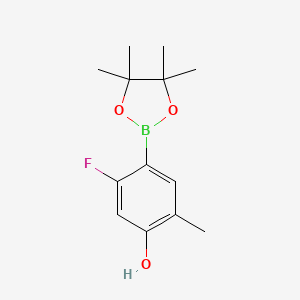
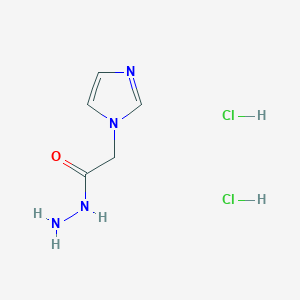
![[cis-3-aminocyclohexyl]methanol hydrochloride](/img/structure/B8051536.png)
![Tert-butyl 4-[[(4-hydroxyphenyl)-methylcarbamothioyl]amino]piperidine-1-carboxylate](/img/structure/B8051546.png)
![4-[(4Z)-3-(2-methylpropyl)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051555.png)
![4-[(4Z)-3-acetyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051558.png)
![3-[(5-Aminopyridin-2-yl)amino]propan-1-ol;dihydrochloride](/img/structure/B8051561.png)
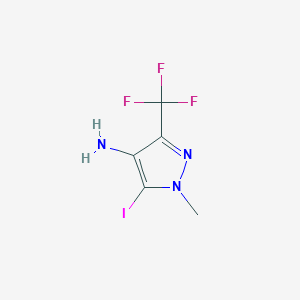
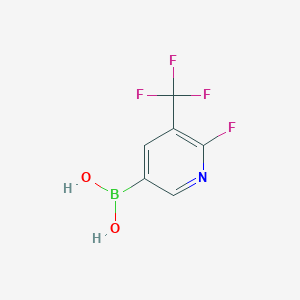
![5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8051587.png)
